(R)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol
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Overview
Description
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methylsulfonyl group at the 6-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(methylsulfonyl)pyridine.
Chiral Reduction: The key step involves the chiral reduction of the corresponding ketone to obtain the ®-enantiomer of the alcohol. This can be achieved using chiral catalysts or chiral auxiliaries under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the methylsulfonyl group or to modify the pyridine ring.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.
6-(Methylsulfonyl)pyridine: The parent compound without the ethanol group, used in various synthetic applications.
1-(6-(Methylsulfonyl)pyridin-3-yl)propanol: A similar compound with a propanol group instead of ethanol, which may exhibit different reactivity and applications.
Uniqueness
®-1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol is unique due to its chiral nature and the presence of both a methylsulfonyl group and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
CAS No. |
2055848-79-6 |
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Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(1R)-1-(6-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3/t6-/m1/s1 |
InChI Key |
SHGZGAQIOCKJFV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)S(=O)(=O)C)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
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